

Application Notes and Protocols for Methyl 3methoxyacrylate in Organic Synthesis

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Compound of Interest		
Compound Name:	Methyl 3-methoxyacrylate	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **methyl 3-methoxyacrylate** in organic synthesis. It includes information on its role as a versatile building block in various reactions, with a focus on its application in the synthesis of biologically active compounds.

Overview

Methyl 3-methoxyacrylate is a valuable reagent in organic synthesis, primarily utilized as an electrophilic partner in conjugate additions and as a precursor for the formation of diverse heterocyclic systems.[1] Its chemical structure, featuring an electron-deficient double bond activated by both a methyl ester and a methoxy group, makes it a versatile substrate for a range of transformations.

Key Properties:



Property	Value	Reference
CAS Number	34846-90-7	[1]
Molecular Formula	C5H8O3	[2]
Molecular Weight	116.12 g/mol	[2]
Appearance	Colorless to light yellow clear liquid	[2]
Boiling Point	56 °C at 18 mmHg	[2]
Density	1.08 g/mL at 25 °C	[2]

Synthesis of Methyl 3-methoxyacrylate

Several methods for the synthesis of **methyl 3-methoxyacrylate** have been reported. Below are protocols for two common approaches.

From Methyl Propiolate

This method involves the 1,4-addition of methanol to methyl propiolate.[2]

Experimental Protocol:

A solution of methyl propiolate (1.0 eq) in methanol (5.0 eq) is treated with a catalytic amount of a suitable base (e.g., sodium methoxide, 0.1 eq). The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is monitored by TLC or GC-MS. Upon completion, the base is neutralized with a mild acid (e.g., acetic acid). The solvent is removed under reduced pressure, and the crude product is purified by distillation to afford **methyl 3-methoxyacrylate**.

Reactan t 1	Reactan t 2	Catalyst	Solvent	Temper ature	Time	Yield	Referen ce
Methyl Propiolat e	Methanol	Sodium Methoxid e	Methanol	Room Temp.	2-4 h	~71%	[3][4]



From Methyl 3,3-dimethoxypropionate

This method involves the elimination of methanol from methyl 3,3-dimethoxypropionate, often catalyzed by an acid.[5]

Experimental Protocol:

Methyl 3,3-dimethoxypropionate (1.0 eq) is mixed with a catalytic amount of a non-volatile acid, such as p-toluenesulfonic acid (0.05 eq). The mixture is heated to 140-160 °C under a distillation setup. Methanol is distilled off as it is formed, driving the reaction to completion. The reaction progress can be monitored by observing the cessation of methanol distillation. After cooling, the crude product is purified by vacuum distillation.

Reactant	Catalyst	Temperatur e	Time	Yield	Reference
Methyl 3,3- dimethoxypro pionate	p- Toluenesulfon ic acid	160 °C	7.5 h	87-91%	[6]

Applications in Organic Synthesis

Methyl 3-methoxyacrylate serves as a key building block in a variety of organic reactions, including Michael additions, cycloadditions, and the synthesis of heterocyclic compounds.

Michael Addition Reactions

The electron-deficient nature of the double bond in **methyl 3-methoxyacrylate** makes it an excellent Michael acceptor for a variety of nucleophiles.

General Workflow for Michael Addition:



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Figure 1: General workflow for a Michael addition reaction.

Experimental Protocol: Michael Addition of an Amine

To a solution of **methyl 3-methoxyacrylate** (1.0 eq) in a suitable solvent such as methanol or THF (0.5 M), is added the amine nucleophile (1.1 eq). The reaction can be performed with or without a catalyst, depending on the nucleophilicity of the amine. For less reactive amines, a mild base like triethylamine can be added. The reaction mixture is stirred at room temperature or heated under reflux, and the progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Nucleophile	Solvent	Temperatur e	Time	Yield	Reference
Benzylamine	Methanol	115-130 °C (Microwave)	3 h	97% (for methyl methacrylate)	[7]
(S)-(-)-α- methylbenzyl amine	Methanol	80 °C (Microwave)	10 min	95% (for methyl acrylate)	[7]

Note: The provided data is for similar acrylates as specific data for **methyl 3-methoxyacrylate** in this reaction was not available in the search results.

Synthesis of Heterocyclic Compounds

Methyl 3-methoxyacrylate is a valuable precursor for the synthesis of various heterocyclic systems, including pyrazoles and quinolines.

The reaction of **methyl 3-methoxyacrylate** with hydrazine derivatives can lead to the formation of pyrazole rings, which are important scaffolds in medicinal chemistry.

Experimental Protocol:



A solution of **methyl 3-methoxyacrylate** (1.0 eq) and a substituted hydrazine (1.0 eq) in a protic solvent like ethanol is heated to reflux. The reaction progress is monitored by TLC. After the starting materials are consumed, the reaction mixture is cooled to room temperature, and the solvent is evaporated. The resulting crude product can be purified by recrystallization or column chromatography to yield the corresponding pyrazole derivative.

Specific quantitative data for this reaction with **methyl 3-methoxyacrylate** was not found in the provided search results. The protocol is a general procedure based on known reactions of β -ketoesters and their equivalents with hydrazines.

Quinolines, another important class of heterocyclic compounds, can be synthesized using **methyl 3-methoxyacrylate** through reactions with anilines, often involving a cyclization step.

Logical Flow for Quinoline Synthesis:



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Figure 2: Logical flow for the synthesis of quinolines.

Experimental Protocol:

A mixture of an aniline derivative (1.0 eq) and **methyl 3-methoxyacrylate** (1.1 eq) is heated in the presence of an acid catalyst (e.g., polyphosphoric acid or a Lewis acid) at elevated temperatures (100-150 °C). The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and quenched by pouring it into a biphasic mixture of water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Detailed experimental protocols and specific yield data for the synthesis of quinolines directly from **methyl 3-methoxyacrylate** and anilines were not available in the provided search results. The protocol is a general representation of such transformations.



Application in the Synthesis of Bioactive Molecules: Strobilurin Analogues

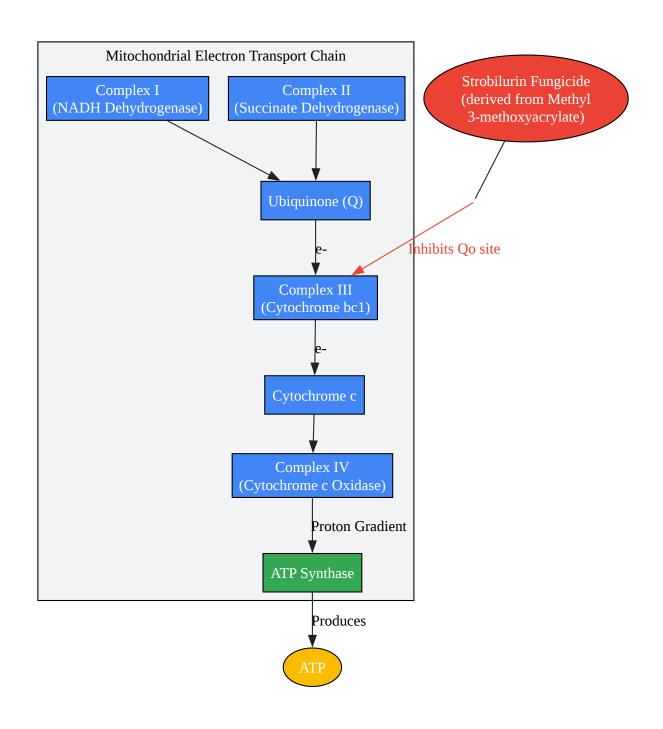
Methyl 3-methoxyacrylate is a key structural component of strobilurin fungicides. These compounds are potent inhibitors of mitochondrial respiration in fungi.[8][9]

Mechanism of Action of Strobilurin Fungicides

Strobilurins act by inhibiting the quinol outer (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[5][10] This inhibition blocks the transfer of electrons from ubiquinol to cytochrome c, thereby disrupting the production of ATP and leading to fungal cell death.[8]

Signaling Pathway of Strobilurin Action:





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Figure 3: Mechanism of action of strobilurin fungicides.



Synthesis of Strobilurin Analogues

The synthesis of strobilurin analogues often involves the coupling of a side chain to a core structure that contains the **methyl 3-methoxyacrylate** pharmacophore.

Experimental Protocol: Synthesis of a Strobilurin Intermediate

A key step in the synthesis of many strobilurins is the formation of the β -methoxyacrylate moiety. A general protocol for the synthesis of a key intermediate is described below.

To a solution of a substituted phenylacetate (1.0 eq) in an appropriate solvent, a strong base such as sodium hydride is added at 0 °C. After stirring for 30 minutes, a formylating agent like methyl formate is added, and the reaction is stirred at room temperature. After completion, the reaction is quenched and worked up to give the corresponding α -formyl phenylacetate. This intermediate is then methylated using a methylating agent like dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to yield the **methyl 3-methoxyacrylate** derivative.[11]

Phenylacet ate Derivative	Formylating Agent	Methylating Agent	Base	Overall Yield	Reference
o-Tolylacetic acid methyl ester	Methyl formate	Dimethyl sulfate	NaH, K₂CO₃	>85% (for a multi-step synthesis)	[12]

This protocol outlines a general strategy, and specific conditions may vary depending on the substituents on the phenyl ring and the desired final product.

Safety and Handling

Methyl 3-methoxyacrylate is a combustible liquid and may cause skin and eye irritation. It is important to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from ignition sources.

Conclusion



Methyl 3-methoxyacrylate is a versatile and valuable building block in organic synthesis. Its reactivity as a Michael acceptor and its utility in the construction of heterocyclic systems make it a powerful tool for the synthesis of a wide range of organic molecules, including important agrochemicals like strobilurin fungicides. The protocols and data presented in this document provide a foundation for its application in research and development.

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